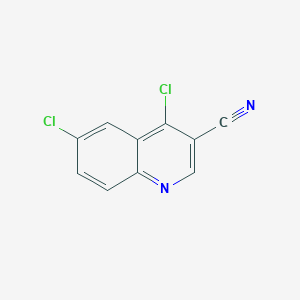

4,6-Dichloroquinoline-3-carbonitrile

Beschreibung

Overview of Quinoline (B57606) Systems and their Significance in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic compound, is structurally composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This fusion results in a 10 π-electron aromatic system also known as 1-aza-naphthalene or benzo[b]pyridine. oxfordsciencetrove.comnih.gov As a class of compounds, quinolines are of paramount importance in heterocyclic chemistry. numberanalytics.com The presence of the nitrogen atom with its lone pair of electrons imparts moderate basicity to the system, allowing it to form salts with acids and engage in reactions similar to pyridine. oxfordsciencetrove.comnih.gov

The quinoline nucleus is a "privileged scaffold" in drug discovery, appearing in numerous natural products, most notably the Cinchona alkaloids such as quinine, and a vast array of synthetic pharmacologically active agents. nih.govresearchgate.netnih.gov Derivatives of quinoline have demonstrated a remarkably broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.gov This wide-ranging bioactivity is attributed to the ability of the aromatic ring system to participate in pi-stacking or hydrophobic interactions, intercalate with DNA, and chelate metal ions. researchgate.net The versatility of the quinoline system also extends to its chemical reactivity; it can undergo both electrophilic and nucleophilic substitution reactions, making it a versatile precursor for the synthesis of more complex molecules. numberanalytics.comoxfordsciencetrove.comnih.gov

The Role of Carbonitrile Functionality in Synthetic Strategies

In organic synthesis, the carbonitrile, or cyano, group (–C≡N) is a functional group of considerable importance owing to its unique reactivity and synthetic versatility. nih.govnumberanalytics.com Its linear structure contains a triple bond between carbon and nitrogen, which imparts distinct physical and chemical properties. The carbon atom is electrophilic, while the nitrogen atom possesses a lone pair, rendering it nucleophilic. nih.gov This duality allows nitriles to participate in a wide array of chemical transformations. numberanalytics.com

The carbonitrile group is a valuable synthetic intermediate because it can be converted into several other key functional groups, including carboxylic acids (via hydrolysis), amines (via reduction), and amides. numberanalytics.comresearchgate.net Furthermore, nitriles are key participants in the construction of complex molecular frameworks. They readily engage in cycloaddition reactions, such as [2+2+2] and [3+2] cycloadditions, to form various carbo- and heterocyclic systems. nih.gov The nitrile group can also serve as a directing group in C-H bond functionalization reactions, enabling the introduction of diverse substituents at specific positions. nih.gov Spectroscopically, the nitrile functionality is readily identifiable by a characteristic sharp absorption band in the infrared (IR) spectrum in the region of 2200–2300 cm⁻¹. numberanalytics.com

Positional Isomerism in Dichloroquinoline-3-carbonitriles: A Comparative Context

Positional isomerism in dichloroquinoline-3-carbonitriles refers to the different arrangements of the two chlorine atoms on the quinoline framework while the carbonitrile group is fixed at the C-3 position. The specific placement of these halogen atoms profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

For instance, chlorine atoms located at the 2- or 4-positions of the quinoline ring are significantly activated towards nucleophilic displacement. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. In contrast, a chlorine atom on the benzenoid portion of the quinoline ring (positions 5, 6, 7, or 8) is considerably less reactive towards SNAr under typical conditions.

The compound 4,6-dichloroquinoline-3-carbonitrile possesses one of each type of chloro-substituent: a highly reactive chlorine at the 4-position and a less reactive one at the 6-position. This differential reactivity is a key feature for synthetic chemists, allowing for selective functionalization at the C-4 position while leaving the C-6 chlorine intact for subsequent, different chemical transformations, such as palladium-catalyzed cross-coupling reactions. This contrasts with isomers like 2,4-dichloroquinoline-3-carbonitrile, where both chlorine atoms are activated, or 4,7-dichloroquinoline-3-carbonitrile, which, like the 4,6-isomer, has one activated (C-4) and one unactivated (C-7) chlorine. researchgate.netchemscene.com

| Compound Name | CAS Number | Molecular Formula | Structure | Reactivity of Chloro-Substituents |

|---|---|---|---|---|

| This compound | 936498-04-3 | C₁₀H₄Cl₂N₂ | A quinoline ring with a carbonitrile at C-3, a chlorine at C-4, and a chlorine at C-6. | C-4 Chlorine: Activated for SNAr. C-6 Chlorine: Unactivated for SNAr. |

| 2,4-Dichloroquinoline-3-carbonitrile | 81645-71-8 | C₁₀H₄Cl₂N₂ | A quinoline ring with a carbonitrile at C-3, a chlorine at C-2, and a chlorine at C-4. | C-2 Chlorine: Activated for SNAr. C-4 Chlorine: Activated for SNAr. |

| 4,7-Dichloroquinoline-3-carbonitrile | 936498-07-6 | C₁₀H₄Cl₂N₂ | A quinoline ring with a carbonitrile at C-3, a chlorine at C-4, and a chlorine at C-7. | C-4 Chlorine: Activated for SNAr. C-7 Chlorine: Unactivated for SNAr. |

| 2,7-Dichloroquinoline-3-carbonitrile | Not readily available | C₁₀H₄Cl₂N₂ | A quinoline ring with a carbonitrile at C-3, a chlorine at C-2, and a chlorine at C-7. | C-2 Chlorine: Activated for SNAr. C-7 Chlorine: Unactivated for SNAr. |

Scope and Significance of Research on this compound

The research significance of this compound stems directly from its unique combination of structural features. It serves as a highly versatile and functionalized building block for advanced organic synthesis. The molecule's value lies in the orthogonal reactivity of its key sites:

The C-4 Chlorine: This position is the primary site for facile nucleophilic aromatic substitution, allowing for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles. This is a common strategy in medicinal chemistry to build libraries of compounds for biological screening. nih.govnbinno.com

The C-6 Chlorine: The relative inertness of this chlorine to SNAr conditions allows it to be carried through initial reaction steps. It can then be targeted in subsequent steps, typically using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

The C-3 Carbonitrile: This group not only influences the electronic properties of the quinoline ring but also serves as a synthetic handle for further transformations into groups like amides or carboxylic acids, or for participation in cycloaddition reactions to construct more elaborate fused heterocyclic systems. nih.gov

Collectively, these features make this compound a valuable scaffold for the systematic development of novel, complex molecules. Research on this compound is primarily focused on its application as an intermediate in the synthesis of compounds with potential utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutic agents, as well as in the field of materials science for creating novel functional dyes or electronic materials.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 936498-04-3 |

| Molecular Formula | C₁₀H₄Cl₂N₂ chemicalbook.comscbt.com |

| Molecular Weight | 223.06 g/mol chemicalbook.comscbt.com |

| Boiling Point (Predicted) | 369.8 ± 37.0 °C chemicalbook.com |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ chemicalbook.com |

| pKa (Predicted) | -0.52 ± 0.27 chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWDDTWMLBDQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936498-04-3 | |

| Record name | 4,6-dichloroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Dichloroquinoline 3 Carbonitriles

Reactions at the Nitrile (–CN) Group

The nitrile group is a versatile functional group that can undergo several types of reactions, including hydrolysis, reduction, and cycloaddition.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and their derivatives, such as amides. This transformation can be achieved under either acidic or basic conditions. libretexts.orgresearchgate.net

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, which leads to the formation of the corresponding carboxylic acid. The reaction proceeds through an amide intermediate. For 4,6-dichloroquinoline-3-carbonitrile, this reaction would yield 4,6-dichloroquinoline-3-carboxylic acid. The presence of a CAS number for 4,6-dichloroquinoline-3-carboxylic acid (179024-68-1) suggests that this is a known compound and its synthesis from the corresponding nitrile is a feasible transformation. chemsrc.com

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. This initially produces a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org Milder basic conditions can sometimes be employed to isolate the amide intermediate, in this case, 4,6-dichloroquinoline-3-carboxamide.

Table 1: Products of Nitrile Group Hydrolysis

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | Dilute HCl, heat | 4,6-Dichloroquinoline-3-carboxylic acid |

| This compound | 1. NaOH(aq), heat; 2. H₃O⁺ | 4,6-Dichloroquinoline-3-carboxylic acid |

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. A common and effective method for this reduction is catalytic hydrogenation. sci-hub.st This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. rsc.org For this compound, this reaction would produce (4,6-dichloroquinolin-3-yl)methanamine. The hydrogenation of quinolines to tetrahydroquinolines is a well-established process, and similar catalytic systems can be adapted for the reduction of the nitrile group. researchgate.netsci-hub.st

Table 2: Reduction of the Nitrile Group

| Starting Material | Reagents and Conditions | Product |

|---|

The nitrile group can participate in cycloaddition reactions with 1,3-dipolar species or other suitable reagents to form heterocyclic rings. A notable example is the reaction with hydrazine (B178648) to form pyrazole (B372694) derivatives. The reaction of 4-chloroquinoline-3-carbaldehydes with hydrazine has been reported to yield 1H-pyrazolo[4,3-c]quinolines. researchgate.net Similarly, it is expected that this compound would react with hydrazine to form 3-amino-4,6-dichloro-1H-pyrazolo[4,3-c]quinoline. This transformation involves the initial addition of hydrazine to the nitrile group, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring. Such pyrazolo[4,3-c]quinoline derivatives are of interest for their potential biological activities. nih.govpurdue.edu

Table 3: Cycloaddition Reaction of the Nitrile Group

| Starting Material | Reagent | Product |

|---|

Reactivity of Chlorine Substituents at the Quinoline (B57606) Core

The chlorine atoms at the C4 and C6 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNA r) reactions. The reactivity of these positions is influenced by the electronic effects of the quinoline nitrogen and the nitrile group.

The chlorine atom at the C4 position of the quinoline ring is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes it a prime site for substitution by a variety of nucleophiles. nih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. mdpi.comresearchgate.net For instance, reaction with amines would lead to the formation of 4-amino-6-chloroquinoline-3-carbonitrile (B1517719) derivatives. nih.gov The reaction conditions for such substitutions can vary, from heating with the nucleophile in a suitable solvent to metal-catalyzed cross-coupling reactions. nih.gov

The chlorine at the C6 position is generally less reactive towards nucleophilic substitution than the one at C4. However, under forcing conditions or with highly reactive nucleophiles, substitution at C6 can also be achieved.

Table 4: Examples of Nucleophilic Aromatic Substitution

| Nucleophile | Potential Product (Substitution at C4) |

|---|---|

| R-NH₂ (Amine) | 4-(Alkyl/Aryl)amino-6-chloroquinoline-3-carbonitrile |

| R-O⁻ (Alkoxide) | 4-Alkoxy-6-chloroquinoline-3-carbonitrile |

The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for their selective functionalization. The C4-chloro group is more electrophilic and thus more susceptible to nucleophilic attack than the C6-chloro group. nih.govnih.gov This regioselectivity is attributed to the greater activation of the C4 position by the ring nitrogen through resonance stabilization of the Meisenheimer intermediate formed during the substitution process. nih.govresearchgate.net

By carefully controlling the reaction conditions, such as temperature, reaction time, and the nature of the nucleophile, it is possible to achieve selective substitution at the C4 position while leaving the C6-chloro group intact. For example, using a less reactive amine or a milder base can favor monosubstitution at the C4 position. researchgate.net This selective functionalization is a valuable synthetic strategy for creating a wide array of substituted quinoline derivatives where the C6-chloro atom remains available for subsequent transformations. Theoretical studies, such as DFT calculations, can be employed to predict the relative reactivity of the two positions and guide the development of selective synthetic methods. mdpi.comresearchgate.net

Table 5: Factors Influencing Selective Functionalization

| Factor | Influence on Selectivity for C4 Substitution |

|---|---|

| Electronic Effects | The electron-withdrawing nature of the quinoline nitrogen strongly activates the C4 position over the C6 position. |

| Reaction Conditions | Milder conditions (lower temperature, shorter reaction time) favor substitution at the more reactive C4 position. |

| Nucleophile Reactivity | Less reactive nucleophiles are more likely to react selectively at the C4 position. |

Annulation and Fused Heterocycle Formation

The inherent reactivity of this compound, particularly the lability of the C4-chloro substituent towards nucleophilic displacement, serves as the primary gateway for annulation reactions. This allows for the systematic construction of fused pyrazole, pyrimidine (B1678525), and thiophene (B33073) rings, leading to diverse and complex heterocyclic scaffolds.

Synthesis of Pyrazolo[4,3-c]quinoline Systems

The construction of the pyrazolo[4,3-c]quinoline core is a well-established transformation initiated by the reaction of a 4-chloroquinoline-3-carbonitrile (B109131) derivative with hydrazine hydrate (B1144303) or its substituted analogues. researchgate.netnih.govnih.gov In the case of this compound, the reaction proceeds by an initial nucleophilic aromatic substitution (SNAr) at the C4 position by the hydrazine. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization yields the stable aromatic pyrazole ring fused to the quinoline scaffold.

The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or ethanol (B145695) at room temperature or with gentle heating. This transformation provides a direct route to 3-amino-4-chloro-pyrazolo[4,3-c]quinoline intermediates, which are valuable for further derivatization. researchgate.netmdpi.com

Table 1: Synthesis of 3-Amino-6-chloro-1H-pyrazolo[4,3-c]quinoline

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Hydrazine hydrate | Ethanol | Reflux | 3-Amino-6-chloro-1H-pyrazolo[4,3-c]quinoline |

Formation of Triazino[4',3':1,5]pyrazolo[4,3-c]quinolines

The synthesis of more complex, nitrogen-rich systems such as triazino[4',3':1,5]pyrazolo[4,3-c]quinolines leverages the functionality of the pyrazolo[4,3-c]quinoline core. Starting from the 3-amino-6-chloro-1H-pyrazolo[4,3-c]quinoline intermediate, the triazine ring can be constructed through cyclocondensation reactions.

One common strategy involves the reaction of the 3-amino group with reagents that provide a one-carbon synthon. For example, treatment with formic acid or triethyl orthoformate can lead to the formation of a fused 1,2,4-triazine (B1199460) ring. researchgate.net An alternative pathway involves diazotization of the 3-amino group with nitrous acid, followed by an intramolecular cyclization, a method that has been used to form analogous fused triazine systems. researchgate.netrsc.org This sequence of reactions transforms the tricyclic pyrazoloquinoline into a tetracyclic triazino-pyrazolo-quinoline derivative.

Construction of Pyrimido[5,4-c]quinoline Derivatives

The synthesis of pyrimido[5,4-c]quinoline derivatives from this compound follows a reaction pathway analogous to the pyrazole formation but utilizes different nucleophiles to build the six-membered pyrimidine ring. The reaction with nucleophiles such as guanidine (B92328), urea, or thiourea (B124793) provides the necessary atoms for the new heterocyclic ring. researchgate.netbohrium.comresearchgate.net

A rapid, base-catalyzed cyclization occurs when this compound is treated with guanidine hydrochloride. researchgate.net The reaction proceeds via an initial SNAr displacement of the C4-chloride by the guanidine. The resulting intermediate then undergoes a swift intramolecular cyclization onto the C3-nitrile group, leading to the formation of 2,4-diamino-pyrimido[5,4-c]quinoline derivatives in good to excellent yields. This one-pot reaction provides a highly efficient route to this important class of fused heterocycles.

Table 2: Representative Synthesis of Pyrimido[5,4-c]quinoline Derivatives

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Guanidine hydrochloride | K₂CO₃ | DMF | 2,4-Diamino-8-chloro-pyrimido[5,4-c]quinoline |

Derivatization towards Pentaazaaceanthrylene Systems

The construction of highly complex, nitrogen-rich polycyclic aromatic systems like pentaazaaceanthrylenes represents a multi-step synthetic challenge. These structures are not formed directly from this compound but are built upon the fused heterocyclic intermediates derived from it. For instance, a suitably functionalized pyrazolo[4,3-c]quinoline or pyrimido[5,4-c]quinoline can serve as a precursor.

Drawing parallels from established syntheses of related azaaceanthrylenes, a potential pathway involves the strategic introduction of reactive functional groups onto the tricyclic core, followed by a final cyclization step. researchgate.net For example, an amino-substituted pyrazolo[4,3-c]quinoline could be reacted with sodium azide (B81097) to introduce a tetrazole ring, or with isothiocyanates to build a thiourea moiety that can be cyclized to form a fused pyrimidine-thione, thereby constructing the pentacyclic framework. researchgate.net These advanced derivatizations highlight the role of this compound as a foundational block for accessing intricate molecular architectures.

Formation of Thieno[3,2-c]quinolines

The synthesis of the thieno[3,2-c]quinoline scaffold from this compound is readily achieved through a reaction with bifunctional sulfur nucleophiles, most commonly α-mercaptoesters like ethyl thioglycolate. nih.gov This transformation is a variation of the Fiesselmann thiophene synthesis.

The reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or sodium ethoxide, in a polar aprotic solvent like DMSO. nih.gov The mechanism involves the initial SNAr displacement of the C4-chloride by the thiolate generated from ethyl thioglycolate. The resulting thioether intermediate then undergoes an intramolecular cyclization. The base promotes the formation of an enolate from the ester moiety, which subsequently attacks the nitrile group, leading to the formation of the fused thiophene ring and yielding an ethyl 3-amino-thieno[3,2-c]quinoline-2-carboxylate derivative.

Mechanistic Insights into Key Transformations

The key transformations of this compound are predominantly governed by the principles of nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. The electron-deficient nature of the quinoline ring, exacerbated by the chloro and cyano substituents, makes the C4 position highly susceptible to nucleophilic attack.

Pyrazolo[4,3-c]quinoline Formation: The mechanism begins with the nucleophilic attack of a hydrazine nitrogen atom at the C4 position of the quinoline, displacing the chloride ion through a Meisenheimer-like intermediate. This SNAr step is the rate-determining step. The subsequent intramolecular cyclization involves the attack of the terminal NH₂ group onto the electrophilic carbon of the C3-nitrile. This is followed by a proton transfer and tautomerization to yield the thermodynamically stable, aromatic 3-aminopyrazole (B16455) ring. researchgate.net

Pyrimido[5,4-c]quinoline Formation: This pathway is mechanistically similar to the pyrazole synthesis. A nucleophile such as guanidine attacks the C4 position, leading to chloride displacement. The exocyclic nitrogen of the attached guanidino group then performs an intramolecular nucleophilic addition to the nitrile group. Ring closure and subsequent tautomerization result in the formation of the fused diaminopyrimidine ring.

Thieno[3,2-c]quinoline Formation: This reaction also initiates with an SNAr step where a sulfur nucleophile (thiolate) displaces the C4-chloride. The crucial subsequent step is a base-mediated intramolecular cyclization. A proton is abstracted from the α-carbon of the ester group, creating a carbanion (enolate). This carbanion then attacks the nitrile carbon, forming a five-membered ring. A final tautomerization of the resulting imine to an enamine affords the stable 3-aminothiophene ring system. nih.gov

In all these transformations, the C3-nitrile group serves as a critical electrophilic handle for the final ring-closing step, efficiently converting the substituted quinoline into a variety of fused tricyclic heterocycles.

Mechanistic Studies of Nitrile Reduction

While specific mechanistic studies on the nitrile reduction of this compound are not extensively detailed in the available literature, the reduction of nitriles is a well-established transformation in organic chemistry. These reactions typically proceed via two primary mechanistic pathways: metal hydride reduction and catalytic hydrogenation.

Catalytic hydrogenation offers an alternative pathway for nitrile reduction. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. The mechanism is believed to proceed through the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine intermediate is formed, which is subsequently hydrogenated to the corresponding primary amine. The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, and reaction conditions.

In biological systems, nitrile reduction is a rare but known enzymatic transformation. The enzyme QueF, for instance, catalyzes the reduction of a nitrile to a primary amine in the biosynthesis of queuosine. researchgate.netnih.gov The proposed mechanism involves the formation of a covalent thioimide intermediate with a cysteine residue in the enzyme's active site. researchgate.netnih.gov This intermediate is then reduced in a stepwise manner, utilizing a hydride source such as NADPH. researchgate.netnih.gov While not directly demonstrated for this compound, these established mechanisms provide a foundational understanding of the potential pathways for its nitrile group reduction.

Table 1: General Mechanistic Pathways for Nitrile Reduction

| Reduction Method | Reagents/Catalysts | Key Intermediates | Final Product |

|---|---|---|---|

| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Imine anion | Primary amine |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni | Surface-adsorbed imine | Primary amine |

| Biological Reduction (e.g., QueF) | NADPH, Cysteine residue | Covalent thioimide | Primary amine |

Elucidation of Cyclization Pathways

The presence of a nitrile group and a chlorine atom on the quinoline scaffold of this compound and its isomers provides a versatile platform for the synthesis of fused heterocyclic systems through cyclization reactions. A prominent example is the synthesis of pyrimido[4,5-b]quinolines, which are of significant interest due to their potential biological activities.

Studies on the closely related 2-chloroquinoline-3-carbonitriles have shown that these compounds can undergo base-catalyzed cyclization with 1,3-binucleophiles such as guanidine hydrochloride. researchgate.net This reaction provides a rapid and efficient route to 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net The proposed mechanism for this transformation is initiated by the deprotonation of guanidine by a strong base, such as potassium tert-butoxide (t-BuOK), to generate a more potent nucleophile. This is followed by a nucleophilic attack of the guanidine amino group on the electrophilic carbon of the nitrile. The resulting intermediate then undergoes an intramolecular cyclization, with the second amino group of the guanidine moiety attacking the carbon atom bearing the chlorine substituent (C2 in the case of 2-chloroquinoline-3-carbonitrile) via a nucleophilic aromatic substitution (SNAr) mechanism. Subsequent tautomerization and protonation steps lead to the formation of the stable, fused pyrimido[4,5-b]quinoline ring system.

The versatility of this cyclization pathway is further demonstrated by its applicability to other 1,3-binucleophiles. researchgate.net This methodology allows for the construction of a variety of annulated quinoline derivatives, highlighting the synthetic utility of dichloroquinoline-3-carbonitriles as precursors for complex heterocyclic scaffolds.

Table 2: Key Steps in the Cyclization of Chloroquinoline-3-carbonitriles with Guanidine

| Step | Description | Reactants/Intermediates |

|---|---|---|

| 1. | Deprotonation of Guanidine | Guanidine, Base (e.g., t-BuOK) |

| 2. | Nucleophilic Attack on Nitrile | Deprotonated Guanidine, Chloroquinoline-3-carbonitrile |

| 3. | Intramolecular Cyclization (SNAr) | Intermediate from Step 2 |

| 4. | Tautomerization/Protonation | Cyclized Intermediate |

Derivatization Strategies and Analog Development from Dichloroquinoline 3 Carbonitriles

Design Principles for Structural Diversification

The structural diversification of the 4,6-dichloroquinoline-3-carbonitrile scaffold is guided by several key design principles. A primary approach involves leveraging structure-activity relationship (SAR) data to inform the design of new analogs. By systematically modifying different positions of the quinoline (B57606) ring and observing the impact on the compound's properties, researchers can identify key structural motifs. nih.gov The goal is to create a library of compounds that covers a broad range of chemical space, which can be achieved by introducing a variety of substituents with different electronic and steric properties.

Pharmacophore modeling is another critical design principle. This computational method helps in identifying the essential structural features required for a molecule to interact with a specific biological target. By understanding the pharmacophoric requirements, chemists can design new molecules that are more likely to exhibit desired properties. This often involves the introduction of specific functional groups that can participate in key interactions, such as hydrogen bonding or hydrophobic interactions. The design of novel 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, for instance, has been guided by identifying similarities in pharmacophore features with known active compounds. researchgate.net

Synthesis of Libraries of Substituted Quinoline Analogs

The synthesis of libraries of substituted quinoline analogs from this compound is a cornerstone of the derivatization strategy. The reactivity of the chlorine atoms, particularly the one at the C4 position, allows for facile nucleophilic substitution reactions.

A common strategy for modifying the this compound scaffold is the introduction of various nitrogen-containing heterocycles. nih.gov These moieties are prevalent in many biologically active molecules and can significantly influence the physicochemical properties of the parent compound. The synthesis typically involves the reaction of this compound with a nitrogen-containing heterocycle, often in the presence of a base. This results in the displacement of the C4-chloro substituent.

A variety of heterocycles such as piperazine, morpholine, and imidazole (B134444) can be introduced at the C4 position. The choice of the heterocycle is often guided by the desire to modulate properties like solubility, basicity, and the ability to form hydrogen bonds.

Table 1: Examples of Nitrogen-Containing Heterocycles Introduced at the C4-Position

| Entry | Reactant | Heterocyclic Moiety Introduced |

| 1 | Piperazine | Piperazin-1-yl |

| 2 | Morpholine | Morpholino |

| 3 | N-methylpiperazine | 4-methylpiperazin-1-yl |

| 4 | Imidazole | Imidazol-1-yl |

This table is illustrative and represents common synthetic transformations.

In addition to nitrogen-containing heterocycles, the introduction of carbon-based moieties is another important avenue for structural diversification. This can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide range of substituents.

For instance, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at the C4 or C6 positions by reacting the dichloroquinoline derivative with an appropriate boronic acid in the presence of a palladium catalyst. Sonogashira coupling, on the other hand, allows for the introduction of alkyne functionalities. These modifications can significantly alter the shape and electronic properties of the molecule.

Hybrid Molecule Design and Synthesis

The design and synthesis of hybrid molecules represent a more advanced derivatization strategy. This approach involves combining the this compound scaffold with other known pharmacophoric units or molecular scaffolds to create new chemical entities with potentially novel or enhanced properties.

Scaffold hybridization involves the fusion of the quinoline ring system with another cyclic structure to create a novel, more complex scaffold. This can lead to significant changes in the three-dimensional shape of the molecule, potentially opening up new avenues for interaction with biological targets. These approaches often require more complex multi-step synthetic routes compared to simple substitution reactions.

Impact of Substituent Effects on Reactivity and Scaffold Utility

The strategic placement of chloro and cyano substituents on the quinoline core of this compound profoundly influences its chemical reactivity and utility as a scaffold in the development of biologically active analogs. The electronic properties of these substituents create a highly differentiated reactivity profile, enabling selective functionalization and the generation of diverse molecular architectures.

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, possesses a complex electronic landscape. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions. In the case of this compound, this inherent reactivity is further modulated by the substituents at positions 3, 4, and 6.

The carbonitrile group at the C3 position is a potent electron-withdrawing group. Its presence significantly enhances the electrophilicity of the quinoline ring, especially at the adjacent C4 position. This electronic pull facilitates nucleophilic aromatic substitution (SNAr) at the C4-chloro position by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.

Consequently, the chloro group at the C4 position is highly activated and serves as a versatile leaving group for the introduction of a wide array of nucleophiles. In contrast, the chloro substituent at the C6 position on the carbocyclic ring is considerably less reactive towards nucleophilic displacement. This difference in reactivity is a cornerstone of the synthetic utility of this scaffold, allowing for regioselective derivatization. Nucleophilic attack preferentially occurs at the C4 position, leaving the C6-chloro group intact for potential subsequent transformations under more forcing conditions or through different reaction mechanisms, such as transition metal-catalyzed cross-coupling reactions.

This differential reactivity allows for a stepwise and controlled elaboration of the this compound scaffold. For instance, reaction with various amines, anilines, and other nitrogen nucleophiles proceeds selectively at the C4 position to furnish a library of 4-amino-6-chloroquinoline-3-carbonitrile (B1517719) derivatives. This selective amination is a key step in the synthesis of numerous compounds with therapeutic potential, particularly as kinase inhibitors. The amino group introduced at C4 can be further functionalized, and the remaining chloro group at C6 provides a handle for additional modifications to modulate the physicochemical properties and biological activity of the resulting analogs.

The utility of the this compound scaffold is prominently demonstrated in the design and synthesis of protein kinase inhibitors. The 4-anilino-3-cyanoquinoline core is a well-established pharmacophore that can effectively target the ATP-binding site of various kinases. In this context, the substituents on the this compound scaffold play a dual role. The C4 position allows for the introduction of various substituted anilines to probe the hydrophobic pocket of the kinase active site and to form crucial hydrogen bond interactions. The chloro group at the C6 position can be retained to enhance binding affinity through halogen bonding or other interactions, or it can be replaced to introduce other functional groups that can improve potency, selectivity, or pharmacokinetic properties.

For example, in the development of irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives have been synthesized. nih.govacs.org While not the exact 4,6-dichloro starting material, the synthetic strategies often involve the selective functionalization of a chloro-substituted quinoline ring, highlighting the importance of positional reactivity. The general synthetic approach often involves the preparation of a 6-amino-4-(arylamino)quinoline-3-carbonitrile intermediate, which is then acylated to introduce a Michael acceptor for irreversible binding. nih.govacs.org The selective synthesis of such intermediates relies on the principles of differential reactivity of substituted quinolines.

The following table summarizes the key substituent effects on the reactivity of the this compound scaffold:

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Nitrogen | 1 | Electron-withdrawing | Activates C2 and C4 positions for nucleophilic attack. |

| Cyano | 3 | Strongly electron-withdrawing | Further activates the C4 position for nucleophilic aromatic substitution. |

| Chloro | 4 | Inductively electron-withdrawing; good leaving group | Highly activated towards nucleophilic substitution due to the cumulative electron-withdrawing effects of the ring nitrogen and the C3-cyano group. |

| Chloro | 6 | Inductively electron-withdrawing | Significantly less reactive towards nucleophilic substitution compared to the C4-chloro group. Can be utilized for later-stage functionalization. |

This predictable and hierarchical reactivity makes this compound a valuable and versatile building block in medicinal chemistry for the generation of focused libraries of compounds for structure-activity relationship (SAR) studies. The ability to selectively modify different positions on the quinoline core allows for the systematic exploration of the chemical space around the scaffold, leading to the optimization of biological activity and the development of potent and selective drug candidates.

The table below provides a conceptual overview of the selective derivatization of this compound based on the differential reactivity of its chloro substituents.

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Class |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Anilines | C4 | 4-Amino-6-chloroquinoline-3-carbonitriles |

| Nucleophilic Aromatic Substitution | Alkoxides, Phenoxides | C4 | 4-Alkoxy/Aryloxy-6-chloroquinoline-3-carbonitriles |

| Nucleophilic Aromatic Substitution | Thiolates | C4 | 4-Thioether-6-chloroquinoline-3-carbonitriles |

| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Boronic acids/esters, Amines (with catalyst) | C6 (after C4 functionalization) | 4-Substituted-6-aryl/amino-quinoline-3-carbonitriles |

Computational and Spectroscopic Characterization Studies

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical studies employing quantum chemical methods provide profound insights into the intrinsic properties of 4,6-dichloroquinoline-3-carbonitrile. These computational approaches allow for the characterization of the molecule's electronic structure, stability, and reactivity profile at an atomic level, guiding further experimental research.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. nih.gov For quinoline (B57606) derivatives, calculations are commonly performed using Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.govresearchgate.net This process, known as geometry optimization, computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. researchgate.net

The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For the quinoline core, DFT calculations reveal characteristic bond lengths that are influenced by electron delocalization across the fused aromatic rings. arabjchem.org For instance, the C-C bond lengths within the rings are typically intermediate between single and double bonds, and the C-N bond lengths reflect their specific placement within the heterocyclic system. arabjchem.org The introduction of substituents, such as the two chlorine atoms and the carbonitrile group in this compound, significantly influences the geometry and electron distribution of the parent quinoline structure.

| Bond | Typical Bond Length (Å) |

|---|---|

| C2-C3 | 1.377 |

| C3-C4 | 1.418 |

| C4-N1 | 1.360 |

| N1-C9 | 1.319 |

| C5-C10 | 1.422 |

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital from which an electron is most readily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character).

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. scirp.org A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. scirp.org For the parent compound quinoline, a HOMO-LUMO gap of approximately 4.83 eV has been calculated. scirp.org In a study of related quinoline-3-carbonitrile derivatives, one active compound was found to have a lower band gap of 3.40 eV, suggesting higher reactivity which may correlate with its biological activity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline (Reference) | -6.646 | -1.816 | 4.830 |

| Quinoline-3-carbonitrile Derivative (QD4) | Not Reported | Not Reported | 3.400 |

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. irjweb.com These quantum chemical descriptors provide a theoretical framework for understanding molecular stability and reactivity. researchgate.net Studies on quinoline-3-carbonitrile derivatives have utilized DFT to assess these properties. nih.gov

Key descriptors include:

Ionization Potential (IE): The energy required to remove an electron, approximated as IE ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added, approximated as EA ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (IE - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Related to the escaping tendency of electrons, calculated as μ = -(IE + EA) / 2.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = (IE + EA) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment, calculated as ω = μ² / 2η.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (IE) | IE ≈ -EHOMO | Propensity to donate an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Ability to accept an electron. |

| Chemical Hardness (η) | (IE - EA) / 2 | Resistance to deformation or change; related to stability. |

| Chemical Potential (μ) | -(IE + EA) / 2 | Tendency of electrons to escape from a system. |

| Electrophilicity Index (ω) | μ² / 2η | Propensity of a species to accept electrons. |

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for predicting how a ligand like this compound might interact with biological targets and for understanding its conformational preferences.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. orientjchem.org This technique is instrumental in drug discovery for identifying potential biological targets and elucidating mechanisms of action.

For quinoline derivatives, molecular docking has been widely applied to predict their binding affinity and interaction patterns with various protein targets, including those relevant to cancer and infectious diseases. orientjchem.orgsci-hub.se For example, studies on related quinoline-3-carbonitrile derivatives have identified DNA gyrase as a potential target for antibacterial activity. nih.gov Docking simulations revealed that the compound fits into the active site of the enzyme, suggesting a plausible mechanism of action. nih.gov Similarly, other 7-chloroquinoline (B30040) derivatives have been docked against targets like shikimate kinase for tuberculosis and hypoxanthine-guanine phosphoribosyltransferase for malaria. sci-hub.se These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline scaffold and amino acid residues in the protein's active site.

| Potential Target Class | Example Protein Target | Key Interaction Types |

|---|---|---|

| Bacterial Enzymes | DNA Gyrase | Hydrogen bonding, Hydrophobic interactions |

| Antimalarial Targets | Hypoxanthine-guanine phosphoribosyltransferase | Hydrogen bonding, π-π stacking |

| Antitubercular Targets | Shikimate Kinase | Hydrophobic interactions, van der Waals forces |

| Kinases | Human Aurora A kinase | Hydrophobic interactions with active site residues |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their corresponding energies. libretexts.org Molecules can exist in various conformations due to rotation around single bonds, and this analysis aims to identify the most stable, low-energy conformers. libretexts.org

While the fused ring system of this compound is largely rigid, conformational flexibility can arise from the rotation of the carbonitrile substituent relative to the quinoline plane. Computational methods can be used to perform a systematic search of the conformational space by rotating this bond and calculating the potential energy at each step. This generates an energetic profile, or potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule dictates how it can interact with biological receptors. Studies on other substituted heterocyclic systems have shown that specific substituents can stabilize certain conformations through intramolecular interactions, which in turn influences their binding to protein targets. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive confirmation and detailed structural analysis of "this compound" rely on a suite of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence for its molecular formula, connectivity, functional groups, and three-dimensional arrangement in the solid state.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₀H₄Cl₂N₂, the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

This technique is sensitive enough to distinguish between molecules with the same nominal mass but different elemental formulas. The experimentally determined mass from an HRMS analysis is typically expected to be within a few parts per million (ppm) of the theoretical calculated mass, providing strong evidence for the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|

This table presents the calculated theoretical exact mass for the protonated molecule containing the most abundant chlorine isotope, ³⁵Cl.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. Through techniques like ¹H NMR and ¹³C NMR, the chemical environment, connectivity, and spatial relationships of atoms can be determined.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons on the quinoline ring system. The chemical shifts (δ) and coupling constants (J) of these protons provide definitive information about their positions relative to the chloro and nitrile substituents. The ¹³C NMR spectrum would complement this by showing distinct signals for each of the ten carbon atoms in the molecule, including the carbon of the nitrile group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~9.0 - 9.2 | Singlet (s) | N/A |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ~9.0 |

| H-7 | ~7.7 - 7.9 | Doublet of doublets (dd) | ~9.0, ~2.0 |

Note: Predicted values are based on established chemical shift principles for substituted quinoline systems. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 - 152 |

| C-3 | ~110 - 112 |

| C-4 | ~145 - 147 |

| C-4a | ~148 - 150 |

| C-5 | ~128 - 130 |

| C-6 | ~135 - 137 |

| C-7 | ~126 - 128 |

| C-8 | ~132 - 134 |

| C-8a | ~124 - 126 |

Note: Predicted values are based on analogous structures and standard chemical shift increments for substituted aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is expected to display characteristic absorption bands that confirm the presence of its key structural features.

The most diagnostic peak would be for the nitrile (C≡N) group, which gives a sharp, medium-intensity absorption in a relatively uncongested region of the spectrum. Other key absorptions would include those for the aromatic C-H and C=C bonds of the quinoline ring.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Sharp, Medium |

| Aromatic C=C | Ring Stretching | 1580 - 1620 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1500 | Medium |

This table outlines the expected absorption regions for the principal functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state. masterorganicchemistry.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Should a suitable single crystal of this compound be grown, this technique would provide definitive proof of its molecular structure. The analysis would yield key crystallographic data, including the crystal system, space group, and unit cell dimensions, confirming the planar quinoline ring system and the specific substitution pattern. This method stands as the ultimate tool for unambiguous structural confirmation of crystalline solids. masterorganicchemistry.com

Table 5: Illustrative Data from an X-ray Crystallographic Analysis

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| β (°) | Value would be determined |

| Volume (ų) | Value would be determined |

Note: The data in this table are illustrative of the parameters obtained from an X-ray crystallography experiment and are not actual experimental results for this compound.

Role As a Molecular Scaffold in Academic Chemical Research

Precursor for Novel Heterocyclic Chemical Entities

The strategic placement of two chlorine atoms at the 4- and 6-positions, along with a nitrile group at the 3-position, makes 4,6-dichloroquinoline-3-carbonitrile a highly versatile precursor for a wide range of novel heterocyclic compounds. The differential reactivity of the chlorine atoms—the C4-chloro group being more susceptible to nucleophilic substitution than the C6-chloro group—allows for selective functionalization. This reactivity has been exploited in various synthetic strategies to construct new heterocyclic rings fused to or substituted on the quinoline (B57606) core.

One common approach involves the nucleophilic substitution of the C4-chloro group with various nucleophiles, such as amines, thiols, and alkoxides. These reactions serve as a gateway to a plethora of substituted quinolines, which can then undergo further transformations. For instance, reaction with primary amines can yield 4-aminoquinoline (B48711) derivatives, which are key intermediates in the synthesis of compounds with diverse biological activities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, have further expanded the synthetic utility of this scaffold. nobelprize.org These reactions enable the introduction of a wide variety of substituents at the chloro-positions, leading to the formation of complex molecular architectures. For example, a Sonogashira coupling at the C4 position, followed by an intramolecular cyclization, can lead to the formation of novel fused heterocyclic systems. nih.gov

The nitrile group at the C3-position also offers a handle for synthetic manipulation. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused rings, such as pyrazoles or pyrimidines. This multi-faceted reactivity allows for the generation of a diverse library of novel heterocyclic compounds from a single, readily accessible starting material.

Intermediate in the Design and Synthesis of Complex Polycyclic Systems

The inherent reactivity of this compound makes it an ideal intermediate for the construction of intricate polycyclic systems. Annulation reactions, where a new ring is fused onto the existing quinoline framework, are a powerful strategy for building molecular complexity.

A significant example of this is the synthesis of pyrazolo[4,3-c]quinolines. By treating a dichloroquinoline-3-carbonitrile precursor with hydrazine (B178648), a cyclization reaction can be initiated to form the pyrazole (B372694) ring fused to the quinoline core. nih.govnih.gov These pyrazolo[4,3-c]quinoline derivatives have garnered considerable interest due to their potential as anti-inflammatory and anticancer agents. nih.govnih.gov The specific substitution pattern of the starting dichloroquinoline allows for the synthesis of a variety of derivatives with tailored biological activities.

Another important class of polycyclic systems accessible from this scaffold is the benzo[b] researchgate.netrsc.orgnaphthyridine family. Palladium-catalyzed intramolecular cyclization reactions of appropriately substituted 2-chloroquinoline-3-carbonitrile (B1354263) derivatives can lead to the formation of this tetracyclic system. These compounds are of interest in materials science due to their potential photophysical properties.

The following table summarizes some of the complex polycyclic systems that can be synthesized from dichloroquinoline-3-carbonitrile precursors.

| Polycyclic System | Synthetic Approach | Potential Applications |

|---|---|---|

| Pyrazolo[4,3-c]quinolines | Cyclization with hydrazine | Anti-inflammatory, Anticancer |

| Benzo[b] researchgate.netrsc.orgnaphthyridines | Palladium-catalyzed intramolecular cyclization | Materials science |

Framework for Chemical Exploration in Medicinal Chemistry Research

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This compound serves as an excellent starting point for the exploration of new bioactive molecules based on this privileged scaffold. The ability to selectively functionalize the C4 and C6 positions, as well as the C3-nitrile group, allows for the systematic modification of the molecule to optimize its interaction with a specific biological target.

For example, the synthesis of various 4-aminoquinoline derivatives from this compound is a common strategy in the development of new therapeutic agents. By introducing different amine side chains at the C4 position, researchers can fine-tune the pharmacological properties of the resulting compounds. This approach has been historically successful in the development of antimalarial drugs.

Furthermore, the pyrazolo[4,3-c]quinoline derivatives synthesized from this scaffold have shown promise as inhibitors of nitric oxide production, suggesting their potential as anti-inflammatory agents. nih.govnih.gov The modular nature of the synthesis allows for the creation of a library of compounds that can be screened for a variety of biological activities, accelerating the drug discovery process.

The following interactive data table showcases examples of bioactive quinoline derivatives and their potential therapeutic applications.

| Bioactive Derivative Class | Synthetic Precursor | Potential Therapeutic Application |

|---|---|---|

| 4-Aminoquinolines | This compound | Antimalarial |

| Pyrazolo[4,3-c]quinolines | Dichloroquinoline-3-carbonitriles | Anti-inflammatory |

| Quinoline-based Kinase Inhibitors | Substituted Quinolines | Anticancer |

Utility in Agrochemistry and Material Sciences Research through Derivative Synthesis

While the primary focus of research on this compound has been in the pharmaceutical arena, its versatile chemistry also holds significant potential in the fields of agrochemistry and material sciences. The quinoline core is present in some commercial herbicides, and the development of new derivatives could lead to novel crop protection agents. researchgate.net The ability to introduce a wide range of functional groups onto the quinoline scaffold allows for the tuning of properties such as herbicidal activity and selectivity. For instance, the synthesis of quinoline-3-carbonitrile derivatives has been explored for their potential as herbicidal agents, targeting enzymes like protoporphyrinogen (B1215707) oxidase. nih.gov

In the realm of material sciences, quinoline derivatives are known to possess interesting photophysical and electronic properties. nih.gov The extended π-system of the quinoline ring makes it a suitable component for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The strategic functionalization of this compound could lead to the development of new materials with tailored optical and electronic properties. For example, the synthesis of highly conjugated systems through palladium-catalyzed cross-coupling reactions can lead to compounds with strong fluorescence emission and high quantum yields, making them suitable for applications in optoelectronics. mdpi.com

The potential applications of derivatives of this compound in these fields are summarized in the table below.

| Field | Potential Application | Rationale |

|---|---|---|

| Agrochemistry | Herbicides, Insecticides | The quinoline scaffold is present in existing agrochemicals; derivatization allows for the optimization of activity and selectivity. researchgate.netnih.govresearchgate.net |

| Material Sciences | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes | The extended π-system of the quinoline core imparts favorable photophysical and electronic properties. nih.govmdpi.com |

Emerging Research Directions and Future Prospects for Dichloroquinoline 3 Carbonitriles

Development of Green and Sustainable Synthetic Methodologies

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and lengthy reaction times, leading to significant environmental concerns. researchgate.netijpsjournal.comacs.org Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic protocols for quinoline derivatives. acs.orgresearchgate.net Research is focused on minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient processes. ijpsjournal.com

Key green approaches applicable to the synthesis of dichloroquinoline-3-carbonitriles include:

Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a primary goal. tandfonline.comtandfonline.com Water, in particular, is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com

Catalysis with Eco-Friendly Catalysts: There is a shift towards using non-toxic, readily available, and reusable catalysts. Iron catalysts, such as FeCl3·6H2O, are gaining attention due to iron's abundance and low toxicity. tandfonline.com Heterogeneous catalysts, including magnetic nanoparticles like ZrO2/Fe3O4-MNPs, are also favored as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netnih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. ijpsjournal.com Research is ongoing to discover and engineer enzymes capable of catalyzing the key steps in quinoline synthesis. ijpsjournal.com

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. researchgate.netiosrjournals.org This approach improves atom economy, reduces reaction steps, and minimizes waste generation. researchgate.net

Table 1: Comparison of Catalysts in Green Synthesis of Quinolines

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| FeCl3·6H2O | Condensation | Inexpensive, non-toxic, environmentally benign. tandfonline.com | tandfonline.com |

| ZrO2/Fe3O4-MNPs | Friedländer Reaction | Heterogeneous, effective, and reusable. researchgate.net | researchgate.net |

| Amberlyst-15 | Povarov Reaction | Reusable solid acid catalyst. tandfonline.com | tandfonline.com |

| g-C3N4-CO-(CH2)3-SO3H | Friedländer Synthesis | Metal-free, heterogeneous, high surface acidity, recyclable. nih.gov | nih.gov |

Application of Flow Chemistry and Microwave-Assisted Synthesis

To enhance reaction efficiency, reduce energy consumption, and improve safety, modern synthetic techniques like flow chemistry and microwave-assisted synthesis are being increasingly applied to the production of heterocyclic compounds, including quinolines. nih.govnih.gov

Flow Chemistry: Continuous flow chemistry involves pumping reagents through a network of tubes and reactors, offering precise control over reaction parameters such as temperature, pressure, and mixing. polimi.it This technology provides several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling hazardous intermediates, and straightforward scalability. polimi.it For the synthesis of quinoline-3-carbonitriles, flow chemistry has been used to safely handle intermediates like azides, enabling rapid production within minutes. acs.org The integration of multiple reaction and purification steps into a single, automated flow system can significantly accelerate the synthesis of active pharmaceutical ingredients (APIs). polimi.itthieme-connect.de

Microwave-Assisted Synthesis (MAS): Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. tandfonline.commdpi.com This technique provides rapid and uniform heating, which can lead to higher yields and fewer side products compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of various quinoline derivatives, including 2,4-dichloroquinolines and 4-phenoxyquinolines, has been successfully achieved using microwave assistance. nih.govasianpubs.org For instance, the nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloroquinoline (B193633) with phenols proceeds in excellent yields within 10 minutes under microwave irradiation in an ionic liquid. nih.gov This approach is particularly valuable for accelerating multi-component reactions and constructing complex molecular scaffolds efficiently. researchgate.netnih.gov

Catalytic Approaches in Synthesis and Functionalization

Catalysis is central to the modern synthesis and modification of quinoline rings. nih.gov Both the initial construction of the quinoline core and its subsequent functionalization are increasingly reliant on innovative catalytic systems that offer high efficiency, selectivity, and sustainability.

Synthesis: The Friedländer annulation, a classic method for quinoline synthesis, is often catalyzed by Brønsted or Lewis acids. nih.gov Recent research has focused on developing metal-free, heterogeneous catalysts to drive this reaction under milder conditions. For example, graphitic carbon nitride (g-C3N4) functionalized with Brønsted acid groups has shown remarkable activity and recyclability in quinoline formation. nih.gov Organocatalysts like L-proline have also been employed to catalyze three-component reactions for the synthesis of N-substituted quinoline-3-carbonitrile derivatives, highlighting a move away from metal-based systems. researchgate.net

Functionalization: Direct C-H bond functionalization has emerged as a powerful strategy for modifying the quinoline scaffold without the need for pre-functionalized starting materials. researchgate.netnih.gov This atom-economical approach allows for the selective introduction of new functional groups at various positions on the quinoline ring. Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), has been instrumental in developing methods for the regioselective arylation, alkylation, and amination of quinolines. nih.gov These reactions often proceed via a C-H activation mechanism, providing access to a wide array of novel derivatives that would be difficult to synthesize using traditional methods. nih.govrsc.org

Advanced Computational Chemistry for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. nih.govrsc.org For quinoline derivatives like 4,6-dichloroquinoline-3-carbonitrile, computational methods are used to predict reactivity, understand electronic structure, and guide synthetic efforts.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the molecular geometry, electronic properties, and reactivity of quinoline derivatives. arabjchem.orgrsc.orgnih.gov Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to calculate the HOMO-LUMO energy gap. researchgate.net This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity, which can help predict the most likely sites for electrophilic or nucleophilic attack. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are employed to build predictive models that correlate the structural features of molecules with their biological activity. nih.gov By analyzing the steric and electrostatic fields of a series of compounds, CoMFA can identify which structural modifications are likely to enhance activity. nih.gov This predictive capability allows chemists to design and prioritize new quinoline derivatives with improved potency before undertaking their synthesis, saving time and resources. nih.gov

Table 2: Key Parameters from Computational Studies of Quinoline Derivatives

| Parameter | Significance | Application in Predictive Design | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. researchgate.net | Predicts molecular reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net | nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for electrophilic/nucleophilic attack. | Identifies reactive centers for planning derivatization reactions. | arabjchem.org |

| Binding Affinity (ΔG) | Calculates the strength of interaction between a ligand and a protein target. uobaghdad.edu.iq | Predicts the potential biological activity of designed molecules. researchgate.netuobaghdad.edu.iq | researchgate.netuobaghdad.edu.iq |

| CoMFA/3D-QSAR Models | Correlates 3D structural properties with biological activity. nih.gov | Guides the design of new derivatives with enhanced potency. nih.gov | nih.gov |

Exploration of Novel Derivatization Pathways and Reactivity Patterns

The this compound scaffold is rich in reactive sites, offering numerous opportunities for derivatization. Understanding the distinct reactivity patterns of the quinoline ring, the chloro substituents, and the carbonitrile group is crucial for developing novel synthetic pathways.

The general reactivity of the quinoline ring involves susceptibility to nucleophilic substitution at the 2- and 4-positions and electrophilic substitution at the 5- and 8-positions. youtube.comrsc.org In this compound, the chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), making it a prime site for introducing various nucleophiles such as amines, phenols, and thiols. The chlorine at C6 is less reactive but can be functionalized under more forcing conditions or through transition-metal-catalyzed cross-coupling reactions.

The carbonitrile group is a versatile functional handle that can be transformed into a variety of other groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to construct new heterocyclic rings fused to the quinoline core. researchgate.net Recent research has demonstrated that pyrano[3,2-c]quinoline-3-carbonitriles can undergo ring-opening and ring-closure reactions with nitrogen nucleophiles to afford novel 3-heteroaryl-4-hydroxyquinolines. researchgate.net Such transformations highlight the potential for creating diverse and complex molecular architectures from the quinoline-3-carbonitrile template. researchgate.netresearchgate.net

Q & A

Q. What approaches resolve challenges in crystallizing this compound derivatives for structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.